Structural Uniqueness: N‑(2‑Methoxyethyl)‑Acetamide vs. Carboxylic Acid, Butyl, and Cyclopentyl‑Methyl Analogs
The target compound is the only commercially catalogued member of the (E)-4-methylstyryl sulfonamide family that combines a neutral 2‑methoxyethyl N‑substituent with a primary acetamide terminus. The closest analog, MESA (CAS 744227-34-7), replaces the 2‑methoxyethyl‑acetamide unit with a carboxylic acid, altering both hydrogen‑bond capacity and charge state at physiological pH . The butyl analog (CAS 1356817-46-3) retains the primary acetamide but substitutes the methoxyethyl chain with a hydrophobic n‑butyl group, reducing aqueous solubility and hydrogen‑bond acceptor count . The cyclopentyl‑methyl analog (CAS 1181467-48-0) introduces a tertiary amide (N‑methyl) and a sterically demanding cyclopentyl ring, fundamentally altering conformational flexibility and target‑binding surface . No quantitative bioactivity data are available for any of these compounds, so differentiation is limited to computed physicochemical and structural parameters.
| Evidence Dimension | Functional‑group composition and hydrogen‑bond donor/acceptor count |
|---|---|
| Target Compound Data | 2‑Methoxyethyl N‑substituent + primary acetamide; HBD = 2 (amide NH₂), HBA = 5 (sulfone O×2, ether O, amide C=O, sulfonamide N) |
| Comparator Or Baseline | MESA: carboxylic acid terminus (HBD = 2, HBA = 5; charged at pH 7.4). Butyl analog: n‑butyl + primary acetamide (HBD = 2, HBA = 4; no ether O). Cyclopentyl‑methyl analog: N‑methyl tertiary amide (HBD = 1, HBA = 4; reduced H‑bond capacity). |
| Quantified Difference | Qualitative only: altered H‑bond donor/acceptor profile and lipophilicity relative to all three comparators; no bioactivity delta calculable. |
| Conditions | In silico structural comparison; no experimental assay context. |
Why This Matters
The unique combination of a neutral ether‑containing N‑substituent and a primary acetamide may confer a distinct solubility–permeability balance and target hydrogen‑bonding pattern not achievable with acid‑terminated, all‑alkyl, or tertiary‑amide analogs, making the compound a non‑fungible tool for probing sulfonamide‑binding sites where these features are critical.
